molecular formula C19H19ClN4O B1676676 5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol CAS No. 315698-36-3

5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol

Cat. No. B1676676
M. Wt: 354.8 g/mol
InChI Key: OPEJNANYABTIGC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for ‘5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol’ is 1S/C16H19ClN2O/c1-11-4-7-19 (8-5-11)10-12-9-14 (17)13-3-2-6-18-15 (13)16 (12)20/h2-3,6,9,11,20H,4-5,7-8,10H2,1H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Antimicrobial Activity

A novel compound, closely related to 5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol, demonstrated significant antimicrobial activity. This activity was evident when tested against various strains of microorganisms, suggesting potential for developing new antimicrobial agents (Patel, Patel, & Patel, 2011).

Biological Applications in Metal Complexes

Research on similar quinolin-8-ol derivatives involved their use in the preparation of metal complexes. These complexes were analyzed using spectroscopic techniques and showed potential biological applications, indicating a pathway for further exploration in this field (Bortoluzzi, Paolucci, Pitteri, Zennaro, & Bertolasi, 2011).

Inhibition of Dopamine Receptor Signaling

5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol has been identified as a G protein–biased agonist at D2 dopamine receptors. It inhibits β-arrestin recruitment, providing insights into the nuanced modulation of dopamine receptor signaling and potential implications for psychopharmacology (Free et al., 2014).

Corrosion Inhibition

Compounds similar to 5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol have been studied as corrosion inhibitors. Their effectiveness was confirmed through various experimental and theoretical tools, demonstrating their potential in protecting materials against corrosion (El faydy, Benhiba, Berisha, Kerroum, Jama, Lakhrissi, Guenbour, Warad, & Zarrouk, 2020).

properties

IUPAC Name

5-chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-16-12-14(19(25)18-15(16)4-3-7-22-18)13-23-8-10-24(11-9-23)17-5-1-2-6-21-17/h1-7,12,25H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEJNANYABTIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C3C=CC=NC3=C2O)Cl)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol
Reactant of Route 6
5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol

Citations

For This Compound
1
Citations
RB Free, LS Chun, AE Moritz, BN Miller, TB Doyle… - Molecular …, 2014 - ASPET
A high-throughput screening campaign was conducted to interrogate a 380,000+ small-molecule library for novel D2 dopamine receptor modulators using a calcium mobilization assay. …
Number of citations: 86 molpharm.aspetjournals.org

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